molecular formula C19H19FN4O3 B2566811 7-(4-fluorophenyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-76-3

7-(4-fluorophenyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2566811
CAS No.: 899947-76-3
M. Wt: 370.384
InChI Key: WZOKFEWODCBJBX-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a fluorophenyl group, an isopentyl chain, and an oxazolo-purine core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the oxazolo-purine core, followed by the introduction of the fluorophenyl and isopentyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The fluorophenyl and isopentyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

7-(4-fluorophenyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-fluorophenyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity to certain targets, while the isopentyl chain and oxazolo-purine core contribute to its stability and reactivity.

Properties

IUPAC Name

7-(4-fluorophenyl)-4-methyl-2-(3-methylbutyl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c1-11(2)8-9-23-17(25)15-16(22(3)19(23)26)21-18-24(15)10-14(27-18)12-4-6-13(20)7-5-12/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOKFEWODCBJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=C(C=C4)F)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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